molecular formula C13H19N3O6S2 B2532711 N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034366-39-5

N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No. B2532711
CAS RN: 2034366-39-5
M. Wt: 377.43
InChI Key: IJAUTFJLUVXILC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, which are structurally related to the compound , involves the use of OxymaPure/N,N′-diisopropylcarbodimide coupling methodology. These derivatives are characterized by chromatographic and spectrometric methods, and elemental analysis, indicating a robust approach for the synthesis of complex molecules with potential antimicrobial activity . Similarly, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which share the imidazolidine moiety with the target compound, demonstrates the viability of the 1H-imidazol-1-yl group in producing compounds with significant electrophysiological activity . The synthesis of related 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides involves condensation and cyclocondensation reactions, followed by a reaction with benzaldehyde, showcasing a multi-step synthetic route that could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a thiazolidine ring, which is a feature known to contribute to biological activity, as seen in the thiazolidine-2,4-dione derivatives . The imidazolidin-2-one moiety is also a significant structural feature, as it is present in compounds with diverse biological activities, such as the N-substituted imidazolylbenzamides . The presence of a methylsulfonyl group is another important structural element, as it is associated with class III electrophysiological activity in related compounds .

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from related structures. For instance, the thiazolidine derivatives exhibit reactivity with various reagents to afford compounds with antimicrobial properties . The imidazolidin-2-one ring is a versatile scaffold that can undergo further functionalization, as demonstrated by the synthesis of vinyloxy derivatives of N-(2-hydroxypropyl)-1,3-imidazolidin-2-one . This suggests that the target compound may also be amenable to chemical modifications that could enhance its biological activity or alter its physical properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the compound are not directly reported, related compounds provide insight into potential characteristics. The thiazolidine derivatives are characterized by their antimicrobial and antifungal activities, which may be indicative of the biological properties of the compound . The N-substituted imidazolylbenzamides are associated with cardiac electrophysiological activity, suggesting that the target compound may also interact with biological systems in a similar manner . The synthesis of related compounds involves reactions at elevated temperatures, which may imply that the target compound is stable under such conditions .

Scientific Research Applications

Synthesis and Characterization

A significant area of research involves the synthesis and structural characterization of related compounds, demonstrating the versatility of thiophene derivatives in generating novel molecules with potential biological activities. For instance, studies have detailed the synthesis of various thiophene and imidazolidine derivatives, emphasizing their structural elucidation through spectroscopic methods such as NMR, IR, and mass spectrometry. These efforts underline the compound's utility in creating pharmacologically relevant molecules (Spoorthy et al., 2021; Kukharev et al., 2010).

Antimicrobial Evaluation

Research on thiophene-containing compounds extends to their antimicrobial potential. Synthesis efforts have led to the creation of derivatives exhibiting promising antibacterial and antifungal activities against various pathogenic strains, offering insights into the structural features conducive to antimicrobial efficacy. This includes the development of compounds with specific substitutions that enhance their activity, highlighting the therapeutic potential of thiophene-imidazolidine derivatives in addressing microbial resistance (Altundas et al., 2010; Sowmya et al., 2018).

Docking Studies

Docking studies have been utilized to predict the interaction of synthesized thiophene and imidazolidine derivatives with biological targets, aiding in the understanding of their potential mechanism of action. These computational analyses help in identifying molecular features critical for biological activity, thereby guiding the design of more effective antimicrobial agents (Spoorthy et al., 2021; Talupur et al., 2021).

properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O6S2/c1-24(20,21)16-4-3-15(13(16)19)12(18)14-8-11(22-6-5-17)10-2-7-23-9-10/h2,7,9,11,17H,3-6,8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJAUTFJLUVXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(C1=O)C(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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